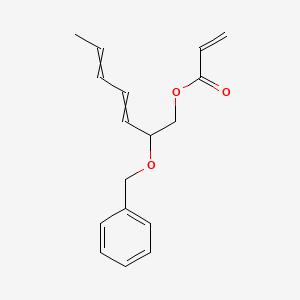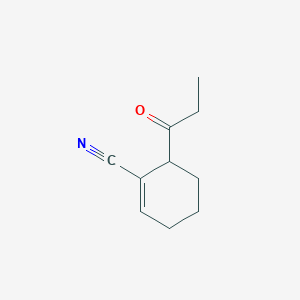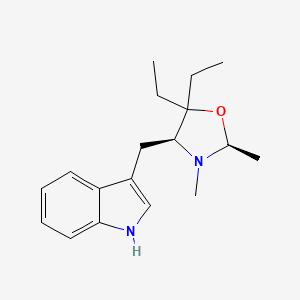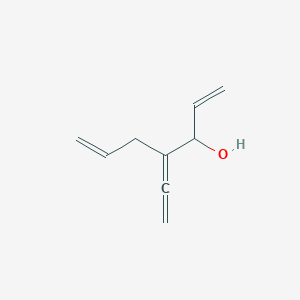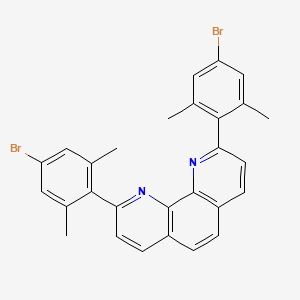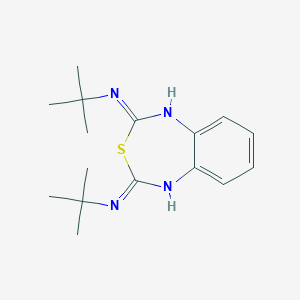
N~2~,N~4~-Di-tert-butyl-3,1,5-benzothiadiazepine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~4~-Di-tert-butyl-3,1,5-benzothiadiazepine-2,4-diamine is a heterocyclic compound that features a benzothiadiazepine core with two tert-butyl groups attached to the nitrogen atoms at positions 2 and 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Di-tert-butyl-3,1,5-benzothiadiazepine-2,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-diaminobenzenesulfonamide with tert-butyl isocyanide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~4~-Di-tert-butyl-3,1,5-benzothiadiazepine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
N~2~,N~4~-Di-tert-butyl-3,1,5-benzothiadiazepine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism by which N2,N~4~-Di-tert-butyl-3,1,5-benzothiadiazepine-2,4-diamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the precise mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~2~,N~4~-Di-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine: Similar in structure but contains a triazine ring instead of a benzothiadiazepine core.
N~2~,N~4~-Di-tert-butyl-6-(methylthio)-1,3,5-triazine-2,4-diamine: Another triazine derivative with a methylthio group.
Uniqueness
N~2~,N~4~-Di-tert-butyl-3,1,5-benzothiadiazepine-2,4-diamine is unique due to its benzothiadiazepine core, which imparts distinct chemical and physical properties compared to triazine derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
574010-85-8 |
|---|---|
Formule moléculaire |
C16H24N4S |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
2-N,4-N-ditert-butyl-1,5-dihydro-3,1,5-benzothiadiazepine-2,4-diimine |
InChI |
InChI=1S/C16H24N4S/c1-15(2,3)19-13-17-11-9-7-8-10-12(11)18-14(21-13)20-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) |
Clé InChI |
FITDXYSUCJZRMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=C1NC2=CC=CC=C2NC(=NC(C)(C)C)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14223479.png)
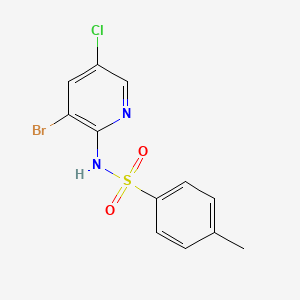
![(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14223510.png)
![4-[(1H-Indazole-3-carbonyl)amino]butanoic acid](/img/structure/B14223516.png)

![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14223532.png)
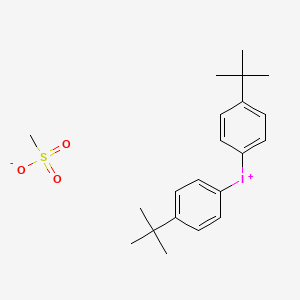
![2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14223541.png)
